7-Ethoxy-4-methylquinolin-2(1H)-one is a chemical compound belonging to the class of quinolinones, which are heterocyclic organic compounds characterized by a fused benzene and pyridine ring structure. This compound is notable for its potential biological activities, including antimicrobial and antimalarial properties, making it a subject of interest in medicinal chemistry.
The compound can be synthesized from various precursors, often involving modifications of existing quinolinone structures. Its synthesis typically involves alkylation or condensation reactions that introduce the ethoxy group and modify the methyl position on the quinoline ring.
7-Ethoxy-4-methylquinolin-2(1H)-one falls under the classification of:
The synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one can be achieved through several methods, but a common approach involves the following steps:
The reaction conditions, such as temperature and duration, are critical for achieving high yields and purity of the desired product. Monitoring the reaction progress via thin-layer chromatography is also standard practice to ensure optimal results.
The molecular structure of 7-Ethoxy-4-methylquinolin-2(1H)-one features:
The molecular formula is , and it has a molecular weight of approximately 201.24 g/mol. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
7-Ethoxy-4-methylquinolin-2(1H)-one can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating nature of the ethoxy group, which can stabilize positive charges during reactions.
The mechanism by which 7-Ethoxy-4-methylquinolin-2(1H)-one exerts its biological effects, particularly its antimicrobial activity, may involve:
Studies have shown that derivatives of quinolinones exhibit significant activity against various pathogens, indicating that structural modifications like those seen in 7-Ethoxy-4-methylquinolin-2(1H)-one can enhance biological efficacy.
7-Ethoxy-4-methylquinolin-2(1H)-one is typically a solid at room temperature, with specific melting points that can vary based on purity and crystallization methods.
Key chemical properties include:
Relevant data regarding solubility and stability can be obtained through standard laboratory testing methods such as solubility tests and thermal analysis.
7-Ethoxy-4-methylquinolin-2(1H)-one has several applications in scientific research:
The systematic IUPAC name 7-Ethoxy-4-methylquinolin-2(1H)-one unambiguously defines the core quinoline structure with specified substituents. Key identifiers include:
Alternative naming reflects variations in tautomeric representation, notably 7-Ethoxy-4-methyl-1,2-dihydroquinolin-2-one, emphasizing the non-aromatic lactam ring. The core structure consists of a bicyclic system with a benzene ring fused to a 2-pyridone moiety. The ethoxy group (-OCH₂CH₃) at position 7 and methyl group (-CH₃) at position 4 are confirmed through spectroscopic characterization:
Table 1: Core Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 7-Ethoxy-4-methylquinolin-2(1H)-one |
CAS Registry Number | 105119-82-2 |
Alternative CAS | 105908-28-9 |
Molecular Formula | C₁₂H₁₃NO₂ |
Molar Mass | 203.24 g/mol |
Quinoline chemistry traces its origins to 1820 with the isolation of quinine from cinchona bark, establishing the structural foundation for synthetic quinoline development. Early synthetic methods, such as the Skraup reaction (1880), enabled unsubstituted quinoline synthesis but faced limitations in regioselective functionalization. The targeted modification at C7 emerged as a significant challenge due to:
The development of Doebner-von Miller variants allowed C4 alkyl substitutions, while the Niementowski reaction facilitated 2-quinolone formation. 7-Ethoxy-4-methylquinolin-2(1H)-one specifically became accessible through modern solvent-free methodologies that represent a paradigm shift in quinoline synthesis. These techniques, developed over the past two decades, overcome historical regioselectivity issues through:
Table 2: Historical Development of Key Quinoline Syntheses
Year | Development | Significance | Limitations Addressed |
---|---|---|---|
1820 | Natural quinine isolation | Established core scaffold | Natural source limitations |
1880 | Skraup synthesis | First general quinoline synthesis | Regioselectivity issues; harsh conditions |
1893 | Doebner-von Miller modification | C2/C4 substituted quinolines | Positional selectivity |
1904 | Niementowski reaction | 2-quinolone formation | Functional group tolerance |
2010s | Solvent-free methods | 7-substituted derivatives | Regiocontrol at C7 |
7-Ethoxy-4-methylquinolin-2(1H)-one serves as a privileged scaffold in anticancer development due to its dual capacity for target engagement and structural diversification. Its significance is demonstrated through:
Anticancer Activity Profiling
The compound's core structure demonstrates moderate activity against the NCI-60 cancer cell line panel, with particular significance as:
Biological testing reveals that structural analogues (e.g., 7-hydroxy variants) exhibit:
Table 3: Anticancer Activity of Structural Analogues Against Select NCI-60 Cell Lines
Compound | HOP-92 (Lung) PGI% | SNB-75 (CNS) PGI% | PC-3 (Prostate) PGI% |
---|---|---|---|
7-Hydroxy-4-methylquinolin-2(1H)-one (4b) | 43.79 | - | - |
7-Hydroxy-4-methylquinolin-2(1H)-one (4d) | - | 45.37 | 35.36 |
Unsubstituted quinoline core | <15 | <15 | <15 |
Targeted Kinase Inhibition
Molecular docking simulations position this scaffold as a promising EGFR (Epidermal Growth Factor Receptor) inhibitor:
These interactions mirror binding modes of clinical EGFR inhibitors, supporting its potential as a template for next-generation kinase inhibitors targeting resistance mutations [2].
Synthetic Advantages
Modern preparation employs solvent-free conditions that offer:
Table 4: Quinoline-Based EGFR Inhibitors in Clinical Use
Drug Name | Target | Core Structural Features |
---|---|---|
Neratinib | EGFR/HER2 | 4-anilinoquinoline |
Pelitinib | EGFR | 3-cyanoquinoline |
Bosutinib | Bcr-Abl | 7-methoxy-3-quinolinecarbonitrile |
7-Ethoxy-4-methylquinolin-2(1H)-one derivatives | EGFR (predicted) | 2-quinolone with C7 alkoxy |
The structural plasticity of this scaffold facilitates diverse derivatization at C3, N1, and C7 positions, enabling:
Ongoing research explores hybrid molecules combining this quinolinone core with pharmacophores from established anticancer agents, potentially addressing limitations of current therapeutics through multitarget engagement strategies. The compound remains a subject of intensive investigation in computational medicinal chemistry, with quantitative structure-activity relationship (QSAR) models guiding optimization of its pharmacological profile [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1